5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile
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Overview
Description
5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxyethyl group, and a dioxonicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable precursor, followed by cyclization and functional group modifications to introduce the hydroxyethyl and dioxonicotinonitrile groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or hydroxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the hydroxyethyl and dioxonicotinonitrile groups may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
5-[[4-(Dimethylamino)phenyl]methylene]-2-thioxo-4-thiazolidinone: Similar structure but contains a thioxo group instead of the dioxonicotinonitrile moiety.
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Contains a thiophene ring and malononitrile group, offering different chemical properties.
Uniqueness
5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
77001-54-8 |
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Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O3/c1-12-15(10-13-4-6-14(7-5-13)20(2)3)17(23)21(8-9-22)18(24)16(12)11-19/h4-7,10,22H,8-9H2,1-3H3/b15-10- |
InChI Key |
RAAIJYFEUBHAPK-GDNBJRDFSA-N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)CCO)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(C=C2)N(C)C)CCO)C#N |
Origin of Product |
United States |
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